

A Technical Guide to the Biological Functions of Microbial-Derived Indolelactic Acid

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Compound of Interest

Compound Name: *Indolelactic acid*

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Introduction

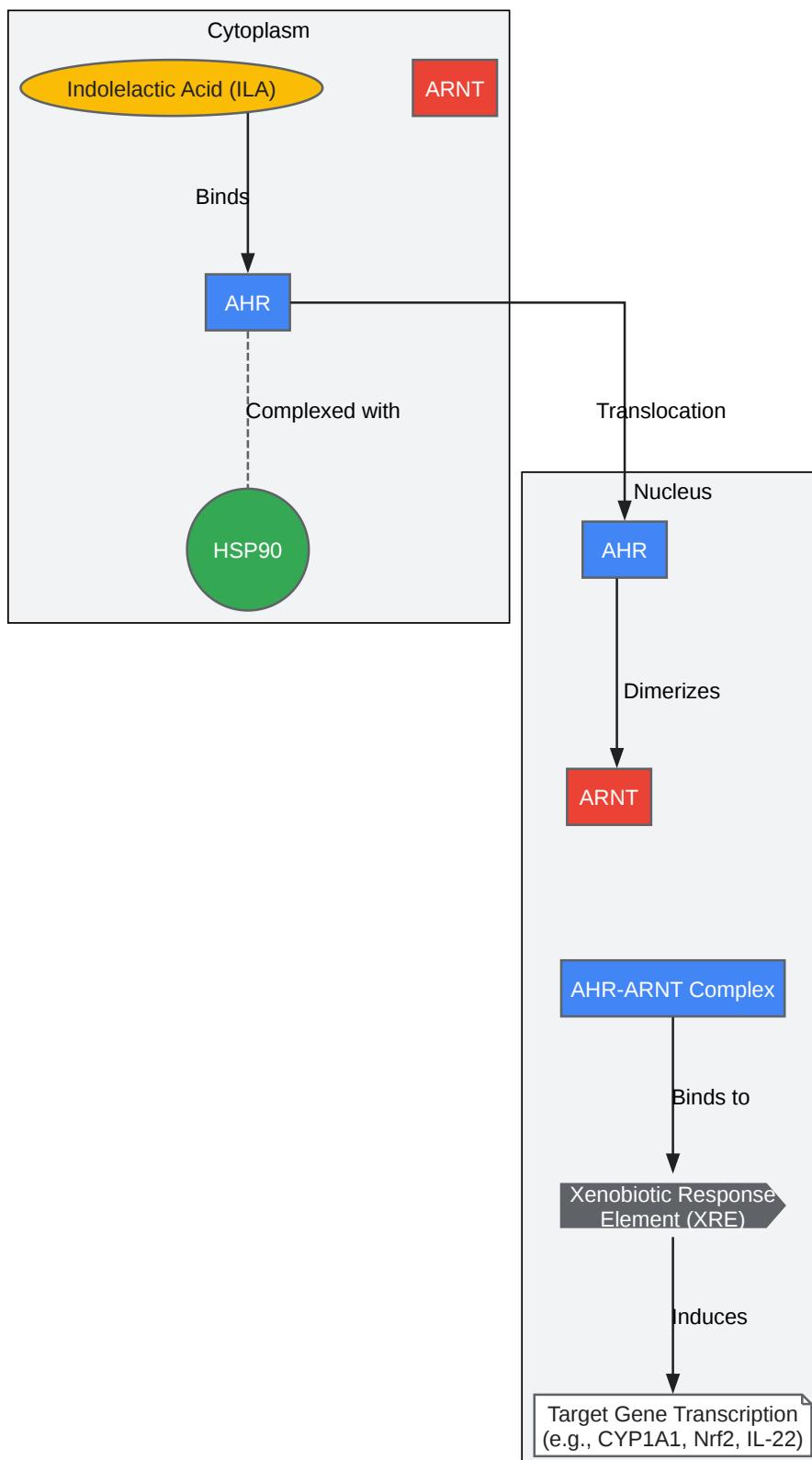
Indole-3-lactic acid (ILA), a key metabolite derived from the microbial fermentation of dietary tryptophan, has emerged as a significant signaling molecule at the host-microbiome interface. Produced by a variety of gut commensals, including species of *Bifidobacterium*, *Lactobacillus*, and *Clostridium*, ILA plays a crucial role in regulating host physiology, from immune homeostasis and intestinal barrier integrity to neuroprotection and cancer modulation.^{[1][2]} Its biological activities are primarily mediated through the activation of host xenobiotic receptors, most notably the Aryl Hydrocarbon Receptor (AHR), although AHR-independent mechanisms are also being elucidated.^{[3][4][5]} This technical guide provides an in-depth overview of the core biological functions of ILA, presenting quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways to support ongoing research and drug development efforts.

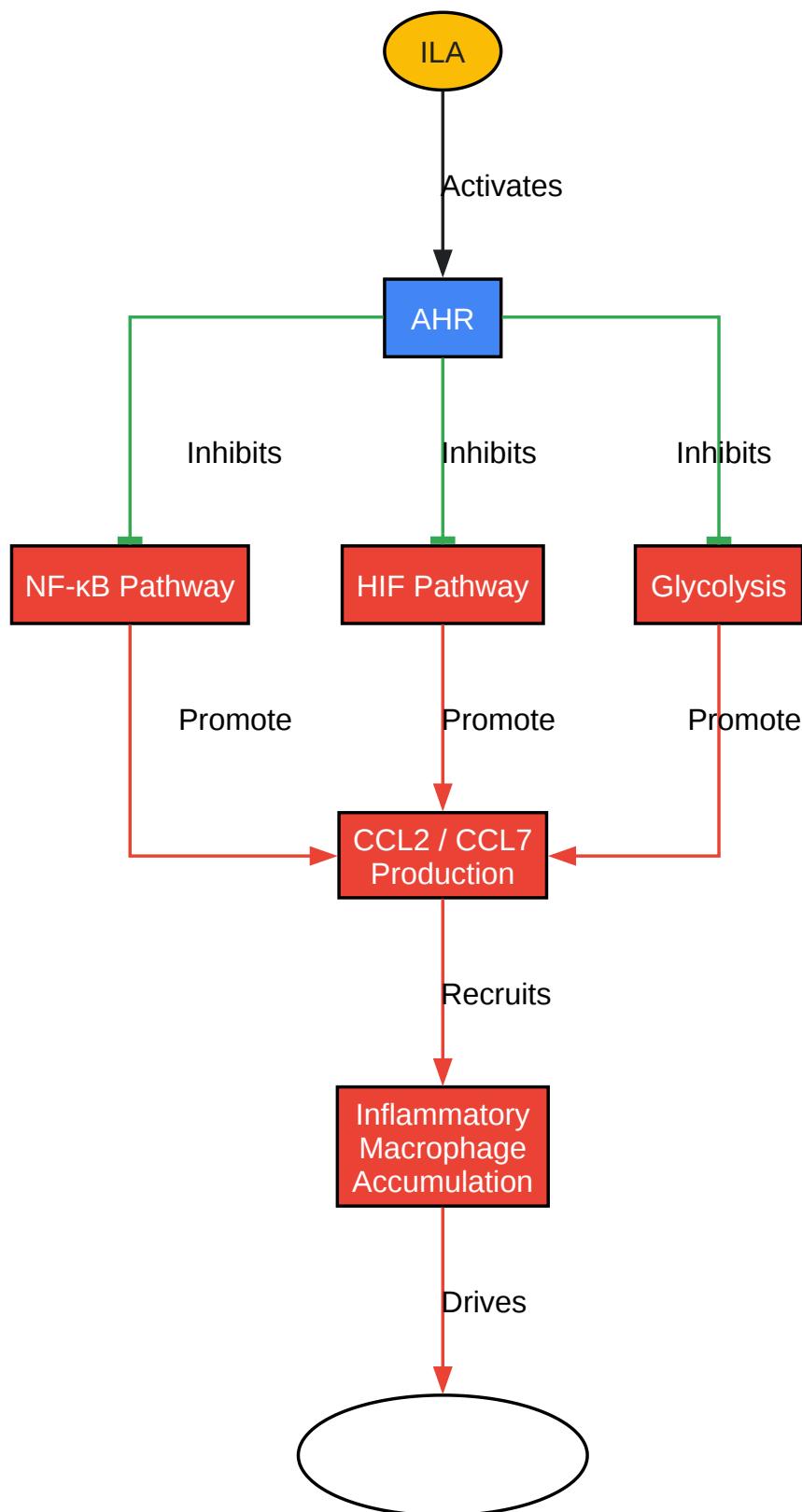
Core Signaling Pathways

ILA's multifaceted biological effects are orchestrated through several key signaling pathways. The most well-characterized is the AHR pathway, but evidence also points to its modulation of NF-κB, Nrf2, and STAT3 signaling, highlighting a complex regulatory network.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

ILA is a well-established ligand for AHR, a ligand-activated transcription factor crucial for maintaining mucosal homeostasis.^[4] Upon binding ILA in the cytoplasm, AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. Key AHR targets include cytochrome P450 enzymes like CYP1A1 and genes involved in immune regulation and barrier function.^{[6][7]}



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